molecular formula C31H44O12 B1251770 Sylviside

Sylviside

Cat. No. B1251770
M. Wt: 608.7 g/mol
InChI Key: PUCBVOBXLMBRDL-IVURCJJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sylviside is a natural product found in Omalotheca sylvatica and Gnaphalium sylvaticum with data available.

Scientific Research Applications

Cytotoxicity and Multidrug Resistance Reversal

Sylviside, a diterpene glucoside derivative isolated from Gnaphalium sylvaticum, has been evaluated for its cytotoxic effects and potential in reversing multidrug resistance in cancer cells. It showed weak cytotoxicity against HeLa WT (human epitheloid cervical carcinoma) cells and was assessed for its capability to affect multidrug resistance in HeLa cells overexpressing MDR1 (Konopleva et al., 2006).

Environmental Reclamation

Sylviside has also been involved in environmental applications, particularly in land reclamation. In a project involving Valley Gravel Sales Ltd., GVRD Parks, GVRD Biosolids Recycling, and Sylviside Environmental, it was used in the reclamation of a gravel pit. This transformation utilized biosolids and compost as a soil amendment to assist in vegetation establishment over the site, indicating its potential in ecological restoration and land-use management (Ham et al., 2000).

Implications in Neurobiology

Additionally, sylviside's impact extends to neurobiology. For instance, syringaresinol, a related compound, has been studied for its effects on excitatory synaptic transmission in the hippocampus. This research demonstrates the substance's ability to modulate presynaptic mechanisms, potentially influencing neurological functions and disorders (Cho et al., 2018).

properties

Product Name

Sylviside

Molecular Formula

C31H44O12

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,4S,7S,9S,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(Z)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid

InChI

InChI=1S/C31H44O12/c1-5-14(2)25(36)43-23-22(34)21(33)18(13-32)42-26(23)41-17-11-29(4)19-7-6-16-10-30(19,24(35)15(16)3)9-8-20(29)31(12-17,27(37)38)28(39)40/h5,16-24,26,32-35H,3,6-13H2,1-2,4H3,(H,37,38)(H,39,40)/b14-5-/t16-,17+,18-,19+,20+,21-,22+,23-,24+,26-,29+,30-/m1/s1

InChI Key

PUCBVOBXLMBRDL-IVURCJJDSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)O)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)O)O

synonyms

sylviside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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